molecular formula C13H10F3N3O2 B5544943 2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B5544943
M. Wt: 297.23 g/mol
InChI Key: QKKCGOHXKWSEBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide" often involves multiple steps, starting from key intermediates like methyl 3-methoxy-5-methylbenzoate. Aryloxy groups are attached to the pyrimidine ring, leading to compounds with varying activities (Al-Sanea et al., 2020). Another approach involves the reaction of thiourea with (E)-1-phenyl-3-p-tolylprop-2-en-1-one, followed by condensation to synthesize the target compound (Dhakhda et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest has been elucidated using various spectroscopic techniques, revealing folded conformations and intramolecular hydrogen bonding, stabilizing the structure (Subasri et al., 2016). These structures often exhibit near-planarity between aromatic rings, influenced by substituents and intermolecular contacts.

Chemical Reactions and Properties

Chemical reactions involving similar compounds include direct fluorination, leading to fluorinated derivatives with selective reactivity (Banks et al., 1996). The reaction pathways and products are greatly influenced by the starting materials and reaction conditions.

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • Development of Radioligands for PET Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally similar to the query chemical, has been reported for selective imaging of the translocator protein (18 kDa) using PET (Positron Emission Tomography). This includes the synthesis and application of DPA-714, a compound designed for in vivo imaging through labeling with fluorine-18, which allows detailed brain imaging studies related to neuroinflammatory processes (Dollé et al., 2008).

Anticancer and Antimicrobial Research

  • Anticancer Activity : Research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown that modifications to the pyrimidine ring can yield compounds with appreciable cancer cell growth inhibition. This underscores the potential of structurally related compounds in the development of new anticancer agents, highlighting the importance of the pyrimidine moiety in medicinal chemistry (Al-Sanea et al., 2020).

Synthesis and Application in Medicinal Chemistry

  • Novel Synthesis Approaches : Studies have explored the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, demonstrating the versatility of pyrimidine derivatives in synthesizing compounds with potential therapeutic applications. These compounds have shown activity as mediator release inhibitors, suggesting their utility in developing treatments for asthma and related conditions (Medwid et al., 1990).

Molecular Docking and Structural Analysis

  • Molecular Docking Studies : The synthesis and in vitro biological evaluation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a pyrimidine derivative, have been conducted. Molecular docking analysis targeting the VEGFr receptor confirmed its anticancer activity, illustrating the compound's potential as an anticancer drug (Sharma et al., 2018).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-pyrimidin-2-yloxy-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-2-4-10(5-3-9)19-11(20)8-21-12-17-6-1-7-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKCGOHXKWSEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrimidin-2-yloxy)-N-(4-(trifluoromethyl)phenyl)acetamide

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